2-(3-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Overview
Description
2-(3-Methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is an organic compound that features a complex structure with multiple functional groups. It is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a methoxyphenoxy group, an oxadiazole ring, and a phenylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:
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Formation of the Oxadiazole Ring:
Starting Materials: 3-nitrobenzoic acid and phenylhydrazine.
Reaction: The nitro group is reduced to an amine, which then reacts with phenylhydrazine to form the oxadiazole ring through cyclization.
Conditions: This step often requires acidic or basic catalysts and elevated temperatures.
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Attachment of the Methoxyphenoxy Group:
Starting Materials: 3-methoxyphenol and a suitable leaving group (e.g., halide).
Reaction: Nucleophilic substitution to attach the methoxyphenoxy group to the oxadiazole ring.
Conditions: Typically performed in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate.
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Formation of the Acetamide Linkage:
Starting Materials: The intermediate from the previous step and acetic anhydride.
Reaction: Acetylation to form the final acetamide linkage.
Conditions: Mild heating and the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced heterocycles.
Substitution: Halogenated derivatives of the original compound.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenoxy and phenylacetamide groups enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(3-Methoxyphenoxy)-N-phenylacetamide: Lacks the oxadiazole ring, resulting in different reactivity and applications.
N-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide: Lacks the methoxyphenoxy group, affecting its chemical properties and biological activity.
Uniqueness: The presence of both the methoxyphenoxy group and the oxadiazole ring in 2-(3-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide provides a unique combination of electronic and steric effects, enhancing its versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-11-6-12-20(14-19)29-15-21(27)24-18-10-5-9-17(13-18)23-26-25-22(30-23)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCGCDWAVIIAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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